Bis(2,3-dichloropropyl) Ether

説明

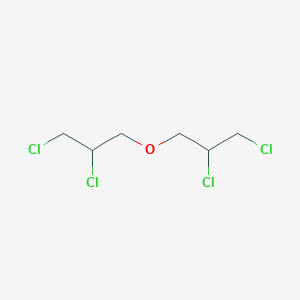

Structure

3D Structure

特性

IUPAC Name |

1,2-dichloro-3-(2,3-dichloropropoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Cl4O/c7-1-5(9)3-11-4-6(10)2-8/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWUVEXODBSOVSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)Cl)OCC(CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10864115 | |

| Record name | Bis(2,3-Dichloropropyl) ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7774-68-7 | |

| Record name | 1,2-Dichloro-3-(2,3-dichloropropoxy)propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7774-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2,3-dichloropropyl) ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007774687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2,3-Dichloropropyl) ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-oxybis[2,3-dichloropropane] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthesis Protocols for Bis(2,3-dichloropropyl) Ether: Mechanisms, Optimization, and Safety

Executive Summary & Molecule Profile

Bis(2,3-dichloropropyl) ether (CAS: 7774-68-7) is a specialized chlorinated ether primarily utilized as a high-boiling solvent, a synergistic agent in pesticide formulations, and a cross-linking intermediate in the synthesis of flame retardants and polysulfide rubbers.

Unlike its structural isomer Bis(2-chloroisopropyl) ether (a common contaminant in propylene glycol synthesis), the 2,3-dichloro variant requires deliberate synthesis via controlled electrophilic addition or ring-opening etherification. This guide outlines two distinct, high-fidelity synthesis pathways, emphasizing mechanistic control to minimize the formation of polychlorinated byproducts.

Chemical Identity

| Property | Specification |

| IUPAC Name | 1,2-dichloro-3-(2,3-dichloropropoxy)propane |

| CAS Number | 7774-68-7 |

| Molecular Formula | C₆H₁₀Cl₄O |

| Molecular Weight | 239.95 g/mol |

| Boiling Point | ~301.8°C (760 mmHg) / ~170°C (15 mmHg) |

| Density | 1.331 g/cm³ |

| Solubility | Soluble in ethanol, ether, chloroform; Insoluble in water.[1] |

Synthesis Pathway A: Electrophilic Chlorination of Diallyl Ether

Best for: Laboratory scale, high purity, mechanistic study.

This pathway utilizes the electrophilic addition of elemental chlorine (

Reaction Mechanism

The reaction proceeds via the formation of a cyclic chloronium ion intermediate. The ether oxygen's lone pairs can stabilize the intermediate, but the primary driver is the anti-addition of chlorine.

Key Mechanistic Steps:

-

Polarization: The

-bond of the allyl group attacks the polarized -

Chloronium Formation: A cyclic chloronium ion is formed, releasing a chloride ion (

). -

Nucleophilic Attack: The chloride ion attacks the chloronium ring from the backside (anti-addition), resulting in a vicinal dichloride.

-

Repeat: The process repeats for the second allyl group.

Figure 1: Step-wise addition of chlorine to diallyl ether preventing polymerization.

Experimental Protocol

Safety Warning: Chlorine gas is highly toxic. Perform all operations in a functioning fume hood. The product is a potential vesicant.

Reagents:

-

Diallyl Ether (99% purity)

-

Chlorine Gas (Dry)

-

Solvent: Carbon Tetrachloride (

) or Dichloromethane (

Step-by-Step Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a gas inlet tube (submerged), and a thermometer. Connect the gas outlet to a caustic scrubber (NaOH solution) to trap unreacted

and -

Solvation: Dissolve 0.5 mol of Diallyl Ether in 200 mL of solvent.

-

Cooling: Immerse the flask in an ice-salt bath. Maintain internal temperature between 0°C and 5°C .

-

Reasoning: Higher temperatures favor free-radical substitution at the allylic position, leading to impurities.

-

-

Addition: Slowly bubble dry chlorine gas into the solution. Regulate flow so the temperature does not exceed 10°C.

-

Endpoint: Continue addition until the solution acquires a faint, persistent yellow-green tint (indicating excess

). -

Workup:

-

Purge the solution with Nitrogen (

) for 30 minutes to remove excess -

Wash the organic layer with 5% Sodium Bicarbonate (

) to neutralize trace acidity. -

Wash with distilled water and dry over Anhydrous Magnesium Sulfate (

).

-

-

Purification: Remove solvent via rotary evaporation.[2] Purify the residue by vacuum distillation (approx. 150-160°C at 10 mmHg).

Synthesis Pathway B: Lewis Acid-Catalyzed Ring Opening

Best for: Industrial scalability, utilizing Epichlorohydrin (ECH) streams.

This pathway involves the reaction of Epichlorohydrin with 2,3-Dichloropropanol (2,3-DCP). This is a condensation reaction driven by a Lewis Acid catalyst.

Reaction Logic

Epichlorohydrin acts as the electrophile (activated epoxide), and 2,3-DCP acts as the nucleophile.

Experimental Protocol

Reagents:

-

Epichlorohydrin (1.0 eq)

-

2,3-Dichloropropan-1-ol (1.2 eq - slight excess)

-

Catalyst: Boron Trifluoride Etherate (

) or Stannic Chloride (

Step-by-Step Procedure:

-

Charge: Place 2,3-dichloropropanol in a reactor equipped with a reflux condenser and dropping funnel.

-

Catalyst Addition: Add catalytic amount of

(0.5 mol%) under nitrogen atmosphere. -

Heating: Heat the mixture to 50-60°C .

-

Controlled Addition: Add Epichlorohydrin dropwise over 2 hours.

-

Critical Control: The reaction is exothermic.[2] If the temperature spikes >80°C, polymerization of ECH (forming polyepichlorohydrin) becomes the dominant pathway.

-

-

Post-Reaction: Stir at 70°C for an additional 2 hours to ensure complete conversion of the epoxide.

-

Quenching: Quench with water to deactivate the Lewis Acid.

-

Separation: Separate the organic layer.[2] The excess 2,3-DCP can be removed via fractional distillation (BP of 2,3-DCP is ~182°C, significantly lower than the product).

Figure 2: Operational workflow for the Epichlorohydrin coupling route.

Purification & Quality Control (QC)

Given the high boiling point of the target, standard atmospheric distillation leads to decomposition. High-vacuum techniques are mandatory.

QC Parameters

| Parameter | Method | Acceptance Criteria |

| Purity | GC-MS | > 98.5% |

| Water Content | Karl Fischer | < 0.1% |

| Acidity | Titration (KOH) | < 0.05 mg KOH/g |

| Isomer Check | NMR ( | Absence of isopropyl signals |

Safety & Toxicology (E-E-A-T Critical)

Bis(2,3-dichloropropyl) ether is structurally related to bis(2-chloroethyl) ether (a mustard gas analog). While the propyl chains reduce volatility and immediate vesicant potency compared to the ethyl analog, it must be treated as a highly hazardous substance .

-

Vesicant Hazard: Direct skin contact may cause delayed blistering and burns.

-

Carcinogenicity: Related chlorinated ethers are classified as Group 2B or 1 Carcinogens. Handle as a suspected carcinogen.

-

Peroxide Formation: Like all ethers, the starting material (diallyl ether) and the product can form explosive peroxides upon prolonged storage. Test with starch-iodide paper before distillation.

Emergency Protocol:

-

Skin: Wash immediately with 0.5% sodium hypochlorite solution (if available) followed by copious soap and water.

-

Spill: Absorb with vermiculite; do not use combustible materials (sawdust).

References

-

National Institutes of Health (NIH). (n.d.). Bis(2,3-dichloropropyl) ether - Substance Record. PubChem.[3][4] Retrieved from [Link]

-

Wróblewska, A., et al. (2016). Synthesis of allyl-glycidyl ether by the epoxidation of diallyl ether. Growing Science. Retrieved from [Link]

- U.S. Patent 5,118,889. (1992). Process for preparing allyl chloride and ether intermediates. Google Patents.

Sources

Technical Guide: Bis(2,3-dichloropropyl) Ether – Chemical Profile, Synthesis, and Analytical Characterization

Executive Summary

Bis(2,3-dichloropropyl) ether (CAS 7774-68-7) is a polychlorinated ether primarily identified as a high-boiling byproduct in the industrial synthesis of epichlorohydrin and allyl chloride derivatives. While less ubiquitous than its analog bis(2-chloroethyl) ether, it represents a critical impurity in pharmaceutical intermediates and epoxy resin precursors. Its structural motif—containing four chlorine atoms and an ether linkage—imparts significant lipophilicity and potential alkylating activity, necessitating rigorous control in drug development workflows. This guide provides a definitive physicochemical profile, mechanistic formation pathways, and validated analytical protocols for its detection.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Core Data Matrix

| Property | Specification |

| Chemical Name | Bis(2,3-dichloropropyl) ether |

| Synonyms | 1,1'-Oxybis(2,3-dichloropropane); 3,3'-Oxybis(1,2-dichloropropane) |

| CAS Registry Number | 7774-68-7 |

| Molecular Formula | C₆H₁₀Cl₄O |

| Molecular Weight | 239.95 g/mol |

| Physical State | Pale beige to colorless viscous oil |

| Solubility | Soluble in chloroform, dichloromethane, DMSO; insoluble in water |

| Boiling Point | ~301.8°C (Predicted at 760 mmHg) |

| Density | ~1.33 g/cm³ |

Structural Visualization

The molecule consists of two propyl chains linked by a central oxygen atom, with chlorine substitution at the 2 and 3 positions of each chain. This structure creates multiple stereocenters, leading to a mixture of enantiomers (R,R / S,S) and meso compounds.

Caption: Structural connectivity of Bis(2,3-dichloropropyl) ether showing the central ether linkage and tetrachloro-substitution pattern.

Synthesis & Mechanistic Formation[1]

Formation Pathway

Bis(2,3-dichloropropyl) ether is rarely synthesized intentionally for end-use but forms as a significant byproduct during the chlorohydrin process for manufacturing epichlorohydrin.

Mechanism:

-

Allyl Ether Formation: In the initial stages, allyl chloride hydrolysis or coupling can generate diallyl ether as a side product.

-

Chlorination: Subsequent chlorination of the diallyl ether double bonds (intended for allyl chloride) results in the addition of chlorine across the alkene groups.

-

Result: Conversion of the allyl groups into 2,3-dichloropropyl groups, yielding the target ether.

Reaction Workflow Diagram

Caption: Mechanistic pathway illustrating the formation of Bis(2,3-dichloropropyl) ether as a byproduct of allyl ether chlorination.

Analytical Characterization Protocols

Accurate detection is critical due to the compound's potential interference in pharmaceutical purity assays. The following protocol is a self-validating system based on EPA Method 611 (Haloethers) adapted for high-molecular-weight chlorinated species.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol[2]

Objective: Quantify Bis(2,3-dichloropropyl) ether in aqueous or organic matrices.

Reagents:

-

Extraction Solvent: Methylene Chloride (Pesticide Grade).

-

Drying Agent: Anhydrous Sodium Sulfate.

-

Internal Standard: Acenaphthene-d10.

Step-by-Step Methodology:

-

Sample Preparation:

-

Adjust sample pH to 5–9 using 10N NaOH or 1:1 H₂SO₄.

-

Extract 1 L of sample with 60 mL methylene chloride (repeat 3x).

-

Pool extracts and dry over anhydrous sodium sulfate.

-

Concentrate to 1 mL using a Kuderna-Danish concentrator (do not evaporate to dryness to prevent loss of semi-volatiles).

-

-

GC Conditions:

-

Column: DB-5ms or equivalent (30 m x 0.25 mm ID x 0.25 µm film).

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Injection: Splitless, 250°C.

-

Oven Program: 40°C (hold 2 min) → 10°C/min to 300°C (hold 5 min).

-

-

MS Detection Parameters:

-

Mode: Electron Impact (EI), 70 eV.

-

Scan Range: 45–450 m/z.

-

Target Ions (Quantification):

-

Look for characteristic clusters showing tetrachloro isotope patterns.

-

Base Peak: Often m/z 75 (C₂H₂Cl⁺) or m/z 111 (C₃H₄Cl₂ fragment).

-

Molecular Ion: m/z 238/240/242 (weak intensity).

-

-

NMR Validation (Proton ¹H)

For pure standard verification:

-

Solvent: CDCl₃.

-

Key Signals:

-

Multiplet at 3.6–3.9 ppm (Ether-linked -CH₂-).

-

Multiplet at 4.0–4.3 ppm (Methine -CH-Cl).

-

Doublet/Multiplet at 3.8 ppm (Terminal -CH₂-Cl).

-

Note: Spectra will be complex due to the presence of diastereomers.

-

Toxicology & Safety (SAR Analysis)

Critical Warning: Specific toxicological data for CAS 7774-68-7 is limited. The following risk assessment is based on Structure-Activity Relationship (SAR) analysis with the well-characterized analog Bis(2-chloroethyl) ether.

Hazard Identification

-

Alkylating Potential: The beta-chloro ether moiety is a known alkylating pharmacophore, capable of cross-linking DNA. This compound should be treated as a potential mutagen and carcinogen .

-

Acute Toxicity: Likely high oral and inhalation toxicity.

-

Target Organs: Respiratory tract (irritation), Liver (metabolic activation), and CNS (depression).

Handling Protocols

-

Engineering Controls: All handling must occur within a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloved recommended due to lipophilicity), safety goggles, and lab coat.

-

Decontamination: Spills should be treated with basic hydrolysis agents (e.g., alcoholic KOH) to degrade the ether linkage, followed by absorption on vermiculite.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95858503, Bis(2,3-dichloropropyl) ether. Retrieved from [Link]

-

U.S. Environmental Protection Agency (1979). Haloethers: Ambient Water Quality Criteria. EPA 440/5-80-050. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR) (2017). Toxicological Profile for Bis(2-chloroethyl) Ether.[1] (Used for SAR comparative analysis). Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). Mass Spectral Library: Chlorinated Ethers. Retrieved from [Link]

Sources

Spectroscopic data for Bis(2,3-dichloropropyl) Ether (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of Bis(2,3-dichloropropyl) Ether

Introduction: The Imperative for Spectroscopic Scrutiny

Bis(2,3-dichloropropyl) ether (CAS No: 7774-68-7), a halogenated ether with the molecular formula C₆H₁₀Cl₄O, presents a unique analytical challenge due to its complex structure and the profound influence of its four chlorine atoms on its physicochemical properties.[1][2][3] For researchers in materials science, environmental analysis, and drug development, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques—namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—serve as the cornerstone for this characterization.

This guide moves beyond a mere recitation of data. It provides a predictive framework and a methodological blueprint for acquiring and interpreting the spectroscopic data for Bis(2,3-dichloropropyl) ether. We will delve into the theoretical underpinnings of why the spectra should appear as predicted and offer robust, field-tested protocols to ensure the generation of high-fidelity, reproducible data. This approach is designed to empower scientists to not only verify the identity of their compound but also to understand its electronic and structural nuances.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of Bis(2,3-dichloropropyl) ether is symmetrical, featuring a central ether oxygen linking two 2,3-dichloropropyl chains. This symmetry, along with the presence of multiple chiral centers and the strong electronegativity of chlorine and oxygen, dictates its spectroscopic signature.

Caption: Molecular structure of Bis(2,3-dichloropropyl) Ether.

Based on this structure, we can anticipate the following:

-

¹H NMR: Signals for the three distinct types of protons (-O-CH₂ -, -CH Cl-, -CH₂ Cl) will be shifted downfield due to the proximity of electronegative atoms. Complex splitting patterns will arise from proton-proton coupling.

-

¹³C NMR: Three distinct carbon signals are expected, all shifted downfield.

-

IR Spectroscopy: Characteristic absorbances for C-O-C ether stretching, C-H alkane stretching, and prominent C-Cl stretching will be observed.

-

Mass Spectrometry: A complex molecular ion cluster will be visible due to the isotopic distribution of the four chlorine atoms (³⁵Cl and ³⁷Cl). Fragmentation will likely occur via cleavage alpha to the ether oxygen.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

A. Theoretical Expectations & Causality

The electronegativity of the ether oxygen and the chlorine atoms dramatically influences the local electronic environment of the protons and carbons, leading to predictable downfield shifts. Protons on carbons adjacent to an ether oxygen typically resonate in the 3.4-4.5 ppm range.[4]

Predicted ¹H NMR Data (in CDCl₃):

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| -O-CH₂ - | 3.6 - 3.9 | Doublet of Doublets (dd) | 4H | Deshielded by the adjacent ether oxygen and coupled to the CH proton. |

| -CH Cl- | 4.0 - 4.3 | Multiplet (m) | 2H | Deshielded by both the ether linkage (beta-position) and an alpha chlorine atom. Coupled to three adjacent protons. |

| -CH₂ Cl | 3.7 - 4.0 | Doublet of Doublets (dd) | 4H | Deshielded by an alpha chlorine atom and coupled to the CH proton. |

Predicted ¹³C NMR Data (in CDCl₃):

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C H₂-O | 68 - 75 | Significant downfield shift due to direct attachment to the highly electronegative oxygen atom. |

| C HCl | 55 - 65 | Downfield shift caused by the attached chlorine atom. |

| C H₂Cl | 45 - 55 | Downfield shift caused by the attached chlorine atom. |

B. Experimental Protocol: NMR Data Acquisition

This protocol ensures a self-validating system for acquiring high-resolution NMR data.

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

-

Bis(2,3-dichloropropyl) Ether sample

-

Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Volumetric flasks and pipettes

Instrumentation:

-

400 MHz (or higher) NMR Spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the Bis(2,3-dichloropropyl) Ether sample.

-

Dissolve the sample in ~0.7 mL of CDCl₃ containing TMS in a clean, dry vial. The TMS will serve as the internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup & Shimming:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak. The causality here is critical: poor shimming leads to broad peaks and loss of resolution, obscuring coupling details.

-

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Key Parameters:

-

Spectral Width: ~16 ppm (e.g., -2 to 14 ppm)

-

Pulse Angle: 30-45 degrees (to ensure full relaxation between scans without saturation).

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 16-64 (average to improve signal-to-noise).

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Key Parameters:

-

Spectral Width: ~240 ppm (e.g., -10 to 230 ppm)

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or higher. The low natural abundance of ¹³C necessitates a larger number of scans to achieve an adequate signal-to-noise ratio.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra correctly.

-

Reference the spectra to the TMS peak at 0.00 ppm.

-

Integrate the ¹H NMR signals and measure the chemical shifts and coupling constants.

-

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

A. Theoretical Expectations & Causality

The primary utility of IR for this molecule is the confirmation of the ether linkage and the carbon-chlorine bonds. Ethers typically show a strong, characteristic C–O single-bond stretching absorption between 1050 and 1150 cm⁻¹.[4] Halogenated alkanes display C-Cl stretching absorptions in the 600-800 cm⁻¹ region.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

|---|---|---|---|

| 2850-3000 | C-H Alkane Stretch | Medium-Strong | Corresponds to the stretching of sp³ hybridized C-H bonds. |

| 1450-1480 | C-H Bend (Scissoring) | Medium | Bending vibration of the CH₂ groups. |

| 1050-1150 | C-O-C Ether Stretch | Strong | This is the most diagnostic peak for confirming the ether functional group. Its high intensity is due to the large change in dipole moment during the vibration. |

| 600-800 | C-Cl Stretch | Strong | Characteristic absorption for alkyl chlorides. The presence of multiple C-Cl bonds may result in a broad or multiple peaks in this region. |

B. Experimental Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation.

Objective: To obtain a vibrational spectrum to identify key functional groups.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer with a Diamond or Germanium ATR accessory.

Procedure:

-

Background Collection:

-

Ensure the ATR crystal surface is impeccably clean. Use a solvent like isopropanol to wipe the crystal and allow it to fully evaporate.

-

Collect a background spectrum (typically 32-64 scans). This is a self-validating step: the background scan is subtracted from the sample scan to remove contributions from atmospheric CO₂ and H₂O, ensuring only the sample's absorbance is measured.

-

-

Sample Application:

-

Place a single drop of the liquid Bis(2,3-dichloropropyl) Ether sample directly onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum using the same number of scans as the background for optimal noise cancellation.

-

Key Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹ (sufficient for most identification purposes).

-

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

If necessary, apply an ATR correction to the spectrum to adjust for the wavelength-dependent depth of penetration of the IR beam.

-

Label the major peaks corresponding to the predicted functional groups.

-

Part 3: Mass Spectrometry (MS)

MS provides two crucial pieces of information: the molecular weight of the compound and structural information based on its fragmentation pattern upon ionization.

A. Theoretical Expectations & Causality

For Bis(2,3-dichloropropyl) ether (C₆H₁₀Cl₄O), the most telling feature will be the isotopic pattern of the molecular ion (M⁺). Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with four chlorine atoms will exhibit a distinctive cluster of peaks (M, M+2, M+4, M+6, M+8) with a predictable intensity ratio.

-

Molecular Weight: 239.96 g/mol .[2][3] The monoisotopic mass (using ³⁵Cl) is 237.95 Da.

-

Molecular Ion Cluster: The peak corresponding to the molecule containing four ³⁵Cl atoms (m/z ≈ 238) will be the start of the cluster. The subsequent peaks will appear at m/z 240, 242, 244, and 246.

-

Fragmentation: Electron Ionization (EI) is a high-energy technique that will cause the molecular ion to fragment. The most probable fragmentation pathways for ethers are alpha-cleavage (cleavage of the C-C bond next to the oxygen) and cleavage of the C-O bond.[5][6]

Caption: Predicted primary fragmentation pathway for Bis(2,3-dichloropropyl) Ether.

B. Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for this analysis, as it separates the analyte from any potential impurities before it enters the mass spectrometer.

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~100 ppm or 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

-

GC Method:

-

Injector Temperature: 250 °C.

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a good starting point.

-

Carrier Gas: Helium at a constant flow of ~1 mL/min.

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

This temperature program is chosen to ensure the compound elutes as a sharp peak without thermal degradation.

-

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns, allowing for library matching.

-

Mass Range: Scan from m/z 40 to 400. This range will capture the molecular ion cluster and all significant fragments.

-

Source Temperature: 230 °C.

-

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to find the retention time of the compound.

-

Extract the mass spectrum corresponding to the apex of the chromatographic peak.

-

Identify the molecular ion cluster and analyze its isotopic pattern to confirm the presence of four chlorine atoms.

-

Propose structures for the major fragment ions based on logical bond cleavages.

-

Data Synthesis and Structural Confirmation Workflow

No single technique provides the complete picture. The true power of spectroscopy lies in the integration of all data points to build an irrefutable case for the molecule's structure.

Sources

A Technical Guide to the Purity and Commercial Grades of Bis(2,3-dichloropropyl) Ether for Researchers and Drug Development Professionals

Introduction: Understanding the Criticality of Purity in Bis(2,3-dichloropropyl) Ether

Bis(2,3-dichloropropyl) ether, a chlorinated aliphatic ether, is a molecule of significant interest in various sectors of chemical synthesis. For researchers, scientists, and professionals in drug development, the purity of such a chemical intermediate is not merely a matter of quality control but a fundamental prerequisite for the reliability, reproducibility, and safety of their work. The presence of impurities, even in trace amounts, can lead to unforeseen side reactions, alter the toxicological profile of a final product, and compromise the integrity of experimental data.

This in-depth technical guide provides a comprehensive overview of the purity and commercial grades of Bis(2,3-dichloropropyl) Ether. We will delve into the common impurities that can arise during its synthesis, discuss the specifications of available commercial grades, and present detailed analytical methodologies for its characterization. The objective is to equip the scientific community with the necessary knowledge to make informed decisions when sourcing, handling, and utilizing this compound in their research and development endeavors.

Commercial Grades and Specifications

Bis(2,3-dichloropropyl) Ether is typically available in a limited number of grades, primarily as a reference standard for analytical purposes. The specifications for these grades are stringent to ensure their suitability for use in sensitive applications.

| Grade | Typical Purity | Key Characteristics |

| Analytical Standard | ≥95% | Well-characterized with a detailed Certificate of Analysis (CoA), suitable for use as a qualitative and quantitative standard in analytical methods like GC-MS and HPLC.[1][2] |

| Custom Synthesis | Variable | Purity and impurity profile are defined by the specific requirements of the research or development project. |

It is imperative for researchers to request and scrutinize the Certificate of Analysis for any batch of Bis(2,3-dichloropropyl) Ether to understand its precise purity and the identity and concentration of any impurities.[3]

Synthesis and Potential Impurities

While specific industrial synthesis routes for Bis(2,3-dichloropropyl) Ether are not extensively published, its structure suggests a synthesis pathway originating from glycerol and a chlorinating agent. Understanding this likely synthesis is key to anticipating potential impurities. A plausible route involves the reaction of glycerol with a chlorinating agent, such as thionyl chloride or a reagent system that can replace hydroxyl groups with chlorine.

The synthesis of related chlorinated glycerol derivatives often involves glycerol as a starting material.[4] For instance, the synthesis of glycerol triglycidyl ether involves reacting glycerine with epichlorohydrin, which is then dehydrochlorinated.[5][6] This points to the likelihood of analogous synthetic strategies for Bis(2,3-dichloropropyl) Ether.

Potential Impurities:

Based on this inferred synthesis, several classes of impurities could be present in the final product:

-

Unreacted Starting Materials: Residual glycerol or chlorinating agents.

-

Isomeric Byproducts: Incomplete chlorination could lead to monochlorinated or trichlorinated glycerol ethers. The position of the chlorine atoms can also vary, leading to isomers such as Bis(1,3-dichloropropyl) ether.

-

Over-reaction Products: Further reactions could lead to more complex chlorinated ethers or degradation products.

-

Residual Solvents: Solvents used in the reaction or purification steps may be present in the final product.

The presence of such impurities can significantly impact the reactivity and toxicity of the material. For instance, in the synthesis of other complex molecules, impurities in starting materials are a major concern for product quality and safety, as highlighted by regulatory guidelines like ICH Q3A(R2) and Q3B(R2).[7]

A diagram illustrating the likely synthesis pathway of Bis(2,3-dichloropropyl) Ether and the origin of potential impurities.

Analytical Methods for Purity Assessment

The analytical characterization of Bis(2,3-dichloropropyl) Ether is crucial for confirming its identity, quantifying its purity, and identifying any impurities. Gas chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly used techniques for this purpose, given the volatile nature of the compound.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry. This makes it the gold standard for analyzing complex mixtures and identifying unknown impurities.

Experimental Protocol: GC-MS Analysis of Bis(2,3-dichloropropyl) Ether

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the Bis(2,3-dichloropropyl) Ether sample.

-

Dissolve the sample in a suitable solvent (e.g., high-purity dichloromethane or ethyl acetate) to a final concentration of 1 mg/mL.

-

If an internal standard is used for quantification, add it to the sample solution at a known concentration.

-

-

Instrumentation:

-

A gas chromatograph equipped with a mass selective detector (MSD) is required.

-

GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms (or equivalent), is recommended for good separation of chlorinated compounds. A typical dimension would be 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

-

GC Conditions (starting point, optimization may be required):

-

Injector Temperature: 250 °C

-

Injection Mode: Split or splitless, depending on the required sensitivity.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

-

Data Analysis:

-

The purity of the Bis(2,3-dichloropropyl) Ether is determined by the area percentage of its peak relative to the total area of all peaks in the chromatogram.

-

Impurities are identified by comparing their mass spectra to spectral libraries (e.g., NIST) and by interpreting their fragmentation patterns.

-

Workflow for the GC-MS analysis of Bis(2,3-dichloropropyl) Ether.

Applications in Research and Drug Development

While specific applications of Bis(2,3-dichloropropyl) Ether in drug development are not widely documented, its structural motifs suggest potential utility as a chemical intermediate. The presence of multiple reactive chlorine atoms allows for its use in nucleophilic substitution reactions to build more complex molecular architectures.

The isomer, Bis(1,3-dichloroisopropyl) ether, has been noted for its use in medicinal applications as both a nucleophile and an electrophile.[9] This suggests that Bis(2,3-dichloropropyl) Ether could similarly serve as a versatile building block in the synthesis of novel compounds with potential therapeutic activity. The high degree of chlorination also imparts specific solubility and reactivity characteristics that can be exploited in organic synthesis.

Conclusion

For researchers and professionals in drug development, a thorough understanding of the purity and commercial grades of Bis(2,3-dichloropropyl) Ether is paramount. The choice of grade, a comprehensive review of the Certificate of Analysis, and the use of robust analytical methods like GC-MS are essential for ensuring the quality and reliability of experimental work. As the demand for novel chemical entities continues to grow, the importance of starting with well-characterized and high-purity intermediates like Bis(2,3-dichloropropyl) Ether cannot be overstated.

References

-

PubChem. Bis(2-chloroisopropyl) ether. National Center for Biotechnology Information. [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. Lyon (FR): International Agency for Research on Cancer; 1999. (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71.) Bis(2,3-epoxycyclopentyl)ether. [Link]

- O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013.

-

GSRI. Bis(2,3-dichloropropyl) Ether, (S,S)-. Global Substance Registration System. [Link]

-

U.S. EPA. IRIS Assessments: Bis(2-chloro-1-methylethyl) ether (BCMEE). [Link]

-

Martin, A., et al. (2020). Preparation and Uses of Chlorinated Glycerol Derivatives. Molecules, 25(11), 2511. [Link]

-

Nishihama, Y., et al. (2018). [Analysis of Flame Retardants Bis(2,3-dibromopropyl) phosphate and Tris(2,3-dibromopropyl) phosphate in Textile Products by GC-MS]. Yakugaku Zasshi, 138(11), 1375-1381. [Link]

-

ResearchGate. (2023). The Synthesis and Characterization of Bemotrizinol Impurities. [Link]

-

U.S. EPA. Method 8430: Analysis Of Bis(2-Chloroethyl) Ether And Hydrolysis Products By Direct Aqueous Injection Gas Chromatography/Fourier. [Link]

-

ResearchGate. (2014). Glycerol Ethers Synthesis From Glycerol Etherification With tert-Butyl Alcohol in Reactive Distillation. [Link]

-

Restek. Bis(2-chloroisopropyl)ether. [Link]

-

Wikipedia. Glycerol triglycidyl ether. [Link]

-

ATSDR. (2017). Toxicological Profile for Bis(2-Chloroethyl)Ether (BCEE). [Link]

-

ResearchGate. (2015). Synthesis of Substituted 1,3-Diesters of Glycerol Using Wittig Chemistry. [Link]

-

Wikipedia. Bis(chloroethyl) ether. [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2005). Tris(2,3-dibromopropyl) phosphate. [Link]

-

PubChem. Bis(2-chloroethyl) ether. National Center for Biotechnology Information. [Link]

-

PubChem. Bis(2,3-dichloropropyl) ether, (R,R)-. National Center for Biotechnology Information. [Link]

Sources

- 1. Bis(2,3-dichloropropyl) Ether | LGC Standards [lgcstandards.com]

- 2. Bis(2,3-dichloropropyl) Ether | LGC Standards [lgcstandards.com]

- 3. 二(2-氯异丙基)醚 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. Glycerol triglycidyl ether - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Bis(2-chloroisopropyl) ether | C6H12Cl2O | CID 38307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. biosynth.com [biosynth.com]

Toxicological Profile and Preliminary Study Guide: Chlorinated Ethers

Executive Summary

Chlorinated ethers represent a bifurcated class of alkylating agents where structural nuance dictates toxicological potency. This guide distinguishes between the ultra-potent

Critical Warning: BCME and CMME are OSHA-regulated "Select Carcinogens." They are direct-acting alkylating agents capable of inducing respiratory tract neoplasms (specifically oat-cell carcinoma) with short latency periods. Preliminary studies involving these agents require engineered closed systems and rigorous containment protocols that exceed standard BSL-2 chemical hygiene.

Part 1: Structural-Activity Relationship (SAR) & Mechanisms

The toxicological divergence between

The -Chloroether Mechanism (Direct Acting)

Compounds like BCME and CMME possess a chlorine atom attached to a carbon adjacent to the ether oxygen (

-

Mechanism: The ether oxygen provides resonance stabilization to the carbocation formed upon loss of the chloride ion. This allows the formation of a reactive oxonium ion without metabolic activation.

-

Result: Rapid hydrolysis in aqueous environments (half-life < 1 minute for BCME) and immediate alkylation of DNA/RNA at the site of contact (respiratory tract).

The -Chloroether Mechanism (Indirect Acting)

Compounds like BCEE have the chlorine on the

-

Mechanism: The

-carbon lacks resonance stabilization. These compounds are relatively stable in water and require metabolic oxidation (Cytochrome P450) to generate reactive intermediates (hemiacetals) that spontaneously decompose to alkylating species (e.g., chloroacetaldehyde). -

Result: Systemic distribution with toxicity manifesting in the liver and kidneys (metabolic hubs) rather than solely at the portal of entry.[1]

Comparative Toxicological Data

| Compound | CAS No.[2][3][4] | Carcinogenicity (IARC/EPA) | Mechanism | Primary Target Organ | Biomarker |

| Bis(chloromethyl) ether (BCME) | 542-88-1 | Group 1 (Known Human) | Direct Alkylation (SN1) | Lung (Oat-cell carcinoma) | None (Rapid Hydrolysis) |

| Chloromethyl methyl ether (CMME) | 107-30-2 | Group 1 (Known Human) | Direct Alkylation | Lung | None |

| Bis(2-chloroethyl) ether (BCEE) | 111-44-4 | Group 3 / B2 (Probable) | Metabolic Activation (P450) | Liver, Kidney | Thiodiglycolic Acid (Urine) |

Visualization 1: Mechanistic Divergence

The following diagram illustrates the spontaneous activation of BCME versus the P450-dependent activation of BCEE.

Figure 1: Mechanistic pathways distinguishing direct-acting

Part 2: Preliminary Screening Protocols

Designing a study for chlorinated ethers requires overcoming two hurdles: volatility and hydrolytic instability . Standard aqueous assays will yield false negatives for BCME because it hydrolyzes before reaching the cell nucleus.

Protocol A: Vapor-Phase Ames Test (Modified)

Target: Mutagenicity Assessment for Volatile

Rationale: Standard plate incorporation assays fail because the test article evaporates or hydrolyzes. A desiccator (vapor) assay ensures continuous exposure.

-

Preparation:

-

Use Salmonella typhimurium strains TA100 and TA1535 (sensitive to base-pair substitutions).

-

Prepare minimal glucose agar plates with top agar containing the bacterial tester strain (and S9 mix if testing BCEE).

-

-

Exposure System:

-

Place uncovered plates inside a sealed 10L glass desiccator.

-

Crucial Step: Calculate the volume of liquid ether required to achieve target ppm air concentrations using the Ideal Gas Law (

). -

Introduce the test article into a glass dish suspended below the plates (do not apply directly to agar).

-

-

Incubation:

-

Seal desiccator and incubate at 37°C for 24 hours (exposure phase).

-

Remove plates, vent desiccator in a chemical fume hood, and incubate plates for an additional 48 hours in a standard incubator.

-

-

Validation:

-

Positive Control: Epichlorohydrin (vapor phase).

-

Negative Control: Air/Vehicle only.

-

Protocol B: In Vitro Micronucleus (Flow Cytometry)

Target: Clastogenicity and Aneuploidy

Rationale: Detects chromosomal damage.[5] For BCME/CMME, exposure time must be short due to rapid hydrolysis.

-

Cell Line: CHO-K1 or TK6 lymphoblasts.

-

Dosing:

-

Prepare stock solutions in anhydrous DMSO immediately prior to dosing.

-

Pulse Treatment: Expose cells for 3 hours without S9 (for BCME/CMME) or 3 hours with S9 (for BCEE).

-

Wash cells 3x with PBS to remove hydrolysis byproducts (HCl and Formaldehyde) which are confounding false-positive generators.

-

-

Analysis:

-

Harvest at 1.5–2.0 cell cycles (approx. 24 hours).

-

Stain with EMA (ethidium monoazide) for necrosis exclusion and SYTOX Green for DNA content.

-

Quantify micronuclei (MN) in viable cells via flow cytometry.

-

Part 3: Occupational Safety & Handling (The "Closed System")

Due to the "Select Carcinogen" status of BCME and CMME (OSHA 29 CFR 1910.1003), research cannot proceed on open benchtops.

The "Regulated Area" Requirement[6]

-

Entry: Restricted to authorized personnel with specific training.

-

Ventilation: Negative pressure glovebox (Isolator) with HEPA and Charcoal filtration.

-

Decontamination: All surfaces must be decontaminated with a nucleophilic solution (e.g., 10% aqueous ammonia or sodium carbonate) to rapidly hydrolyze ether residues.

Visualization 2: Safe Handling Workflow

This workflow ensures compliance with OSHA standards for "13 Carcinogens" and prevents laboratory contamination.

Figure 2: Mandatory workflow for handling OSHA-regulated alkylating ethers.

References

-

International Agency for Research on Cancer (IARC). (2012). Bis(chloromethyl)ether and Chloromethyl Methyl Ether (Technical-grade).[3][5][6] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 100F. [Link]

-

U.S. Environmental Protection Agency (EPA). (1999). Integrated Risk Information System (IRIS) Chemical Assessment Summary: Bis(chloromethyl)ether (BCME).[Link]

-

Occupational Safety and Health Administration (OSHA). 13 Carcinogens (4-Nitrobiphenyl, etc.). 29 CFR 1910.1003.[7] [Link][4]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2017).[2] Toxicological Profile for Bis(2-chloroethyl) Ether.[2][8][9][10] U.S. Department of Health and Human Services.[2][10][11] [Link]

-

Berliner, M. A., & Belecki, K. (2005).[12] Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers.[12] The Journal of Organic Chemistry, 70(23), 9618–9621. [Link]

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Bis(chloromethyl)ether and Chloromethyl Methyl Ether (technical-grade) (Suppl7) [inchem.org]

- 4. Google [google.com]

- 5. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 6. canada.ca [canada.ca]

- 7. Thirteen OSHA-Regulated Carcinogens | NIOSH | CDC [cdc.gov]

- 8. Metabolism of bis(2-chloroethyl)ether and bis(2-chloroisopropyl)ether in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. LITERATURE SEARCH FRAMEWORK FOR BIS(2-CHLOROETHYL)ETHER - Toxicological Profile for Bis(2-Chloroethyl)Ether (BCEE) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

- 11. epa.gov [epa.gov]

- 12. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]

Beyond Solvents: The Renaissance of Chlorinated Motifs in Drug Discovery and Catalysis

Executive Summary & Core Directive

The Narrative: Chlorine has historically been stigmatized due to the environmental persistence of polychlorinated biphenyls (PCBs) and organochlorine pesticides. However, in modern medicinal chemistry, the chlorine atom is a precision tool. It is not merely a hydrophobic bulk; it is a tunable electronic effector and a specific interaction handle via the sigma-hole .

The Pivot: This guide moves beyond traditional electrophilic aromatic substitution (EAS)—which is often too harsh for complex scaffolds—and focuses on Late-Stage Functionalization (LSF) . We will explore three high-impact research areas:

-

Medicinal Chemistry: Exploiting the "Magic Chloro" effect and Halogen Bonding (XB).

-

Photoredox Catalysis: Accessing sp² C-H chlorination under mild conditions.

-

Biocatalysis: Utilizing Flavin-dependent halogenases (FDHs) for unparalleled regioselectivity.[1]

Medicinal Chemistry: The "Magic Chloro" & Sigma-Holes[2]

The "Magic Chloro" Effect and Metabolic Blocking

The "Magic Methyl" effect is well-known, but the "Magic Chloro" effect is equally potent. Replacing a hydrogen or a methyl group with chlorine can increase potency by orders of magnitude (up to 100,000-fold in rare cases).[2][3][4]

-

Mechanism: Chlorine is lipophilic (

value = 0.71) but electron-withdrawing. It improves membrane permeability while simultaneously lowering the pKa of neighboring amines, potentially reducing hERG toxicity. -

Metabolic Blocking: A critical application is blocking CYP450-mediated oxidation. CYP enzymes typically attack electron-rich aromatic positions or benzylic carbons.

-

Strategy: Strategic chlorination at the para position of a phenyl ring or the C-5 position of a metabolic "hotspot" prevents hydroxylation, significantly extending half-life (

).

-

Halogen Bonding (XB): The Sigma-Hole

Unlike hydrogen bonding, halogen bonding is highly directional.[5] This is driven by the Sigma-Hole (

-

Causality: The electron-withdrawing nature of the carbon scaffold pulls electron density away from the halogen, leaving the distal

orbital electron-deficient.[7] -

Interaction: This positive cap interacts with Lewis bases (carbonyl oxygens, nitrogens) in the receptor binding pocket.

-

Design Rule: The strength of the

-hole increases with the electron-withdrawing power of the scaffold (e.g., C-Cl < C=C-Cl < Ar-Cl).

Visualization: The Sigma-Hole Interaction

Figure 1: Mechanism of Halogen Bonding.[7] The electron-deficient

Synthetic Innovation: Photoredox C-H Chlorination[9][10]

Traditional chlorination (using NCS or

Mechanism: Radical Cation Generation

Instead of generating a highly reactive

-

Excitation: A photocatalyst (e.g., Acridinium salts or Ru(bpy)

) is excited by blue light. -

Oxidation: The excited catalyst oxidizes the arene substrate to a radical cation (

). -

Nucleophilic Trapping: A chloride anion (

) attacks the radical cation. -

Re-aromatization: A terminal oxidant (e.g., persulfate) restores the system.

Protocol: Late-Stage C-H Chlorination

Rationale: This protocol avoids metal toxicity and uses NaCl, making it ideal for pharmaceutical LSF.

Reagents:

-

Substrate: 0.5 mmol (Drug scaffold).

-

Source: NaCl (2.0 equiv).

-

Oxidant:

(2.0 equiv). -

Catalyst: 9-Mesityl-10-methylacridinium perchlorate (Mes-Acr+, 5 mol%).

-

Solvent: 1:1 Acetonitrile/Water (biphasic systems often improve yield).

Step-by-Step Workflow:

-

Setup: In a standard borosilicate vial, combine the substrate, Mes-Acr+ catalyst, and NaCl.

-

Degassing: Seal the vial and sparge with Nitrogen for 10 minutes. Critical Step: Oxygen quenches the excited state of the acridinium catalyst.

-

Irradiation: Place the vial 2 cm from a 450nm (Blue) LED light source. Stir vigorously at room temperature for 18-24 hours.

-

Workup: Quench with saturated

(to neutralize residual oxidant). Extract with EtOAc. -

Validation: Analyze regioselectivity via

H-NMR. The radical cation mechanism typically favors the most electron-rich position (ortho/para to donors).

Visualization: Photoredox Catalytic Cycle

Figure 2: The photoredox cycle for C-H chlorination. The cycle relies on Single Electron Transfer (SET) to generate a reactive arene radical cation, which is then trapped by a chloride ion.

Biocatalysis: Flavin-Dependent Halogenases (FDHs)[1][11][12][13]

For scaffolds where chemical selectivity is impossible (e.g., distinguishing between two identical indole rings), biology offers a solution. Flavin-dependent halogenases (like PrnA, RebH) use a controlled "chloramine" mechanism to install chlorine with 100% regioselectivity.

The Mechanism: Controlled Electrophiles

Unlike heme-halogenases (which generate free hypohalous acid and lack selectivity), FDHs generate HOCl within a sequestered active site tunnel.[10]

-

FAD Reduction: Flavin reductase consumes NADH to produce

. -

Oxidation:

reacts with -

Chloride Attack:

attacks the peroxyflavin, generating HOCl.[1][10] -

Tunneling: HOCl travels through a molecular tunnel to the active site lysine (e.g., Lys79 in PrnA), forming a chloramine (

) intermediate. -

Transfer: The chloramine performs an Electrophilic Aromatic Substitution (

) on the substrate.

Protocol: Enzymatic Halogenation Assay

Reagents:

-

Enzyme: Purified RebH (10 µM).

-

Partner Enzyme: Flavin Reductase (RebD or commercial alternative, 2 µM).

-

Cofactors: NADH (2 mM), FAD (10 µM).

-

Substrate: Tryptophan or Indole derivative (1 mM).

-

Buffer: 50 mM Phosphate Buffer (pH 7.4).

Workflow:

-

Cofactor Mix: Dissolve NADH and FAD in the buffer. Note: NADH is light-sensitive; keep covered.

-

Enzyme Activation: Add RebH and Reductase. Incubate for 5 mins at 25°C to ensure FAD binding.

-

Initiation: Add the substrate and NaCl (100 mM).

-

Reaction: Shake at 200 rpm for 12 hours.

-

Quench: Add equal volume MeOH to precipitate proteins. Centrifuge.

-

Analysis: HPLC-MS. Look for the +34 Da mass shift (Cl vs H).

Data Comparison: Chlorination Methodologies

| Feature | Electrophilic (NCS/Cl2) | Photoredox (NaCl) | Biocatalysis (FDHs) |

| Selectivity | Electronic-driven (Ortho/Para) | Radical-driven (Electron Rich) | Steric/Enzyme-driven (Site Specific) |

| Conditions | Harsh (Acidic/Lewis Acid) | Mild (Room Temp, Neutral) | Physiological (pH 7.4, Aqueous) |

| Reagents | Toxic/Corrosive ( | Benign (NaCl) | Benign (NaCl, O2) |

| Scope | Simple Arenes | Complex Scaffolds (LSF) | Natural Products / Indoles |

| Scalability | High | Medium (Photon penetration limits) | Low/Medium (Enzyme cost) |

References

-

Chiodi, D., & Ishihara, Y. (2023). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery.[2][3][4] Journal of Medicinal Chemistry. Link

-

Wilcken, R., et al. (2013). Halogen Bonding in Drug Discovery: Overview and Use Cases. Journal of Medicinal Chemistry. Link

-

Liu, W., et al. (2017). Room temperature C(sp2)–H oxidative chlorination via photoredox catalysis. Chemical Science. Link

-

Payne, J. T., et al. (2015). Regioselective arene halogenation using the FAD-dependent halogenase RebH. Nature Protocols. Link

-

Metrangolo, P., & Resnati, G. (2005). Halogen Bonding: A Paradigm in Supramolecular Chemistry. Chemistry - A European Journal. Link

Sources

- 1. Mechanism of Action of Flavin-Dependent Halogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. sciencedaily.com [sciencedaily.com]

- 6. youtube.com [youtube.com]

- 7. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Room temperature C(sp2)–H oxidative chlorination via photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application Note: Trace Determination of Bis(2,3-dichloropropyl) Ether in Pharmaceutical Matrices

Part 1: Executive Summary & Regulatory Context

The Challenge: Genotoxic Impurity Profiling

Bis(2,3-dichloropropyl) ether (CAS: 10125-13-0) is a polychlorinated ether often encountered as a process-related impurity in the synthesis of Active Pharmaceutical Ingredients (APIs) derived from epichlorohydrin or involving allyl ether intermediates. Structurally related to known potent mutagens like bis(chloromethyl) ether, this compound falls under the scrutiny of ICH M7(R2) guidelines ("Assessment and Control of DNA Reactive (Mutagenic) Impurities").

Because polychlorinated ethers can alkylate DNA, they are typically classified as Class 2 or Class 3 mutagenic impurities. This designation mandates control levels often in the low ppm (parts-per-million) or ppb (parts-per-billion) range, calculated based on the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure.

The Solution: High-Sensitivity GC-MS

Standard HPLC-UV methods lack the sensitivity and specificity required to detect non-chromophoric chlorinated ethers at trace levels. This guide details a validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol using Selected Ion Monitoring (SIM) . This approach utilizes the distinct isotopic signature of the four chlorine atoms to achieve high specificity in complex pharmaceutical matrices.

Part 2: Chemical Logic & Method Strategy

The Analyte

-

Formula:

-

Molecular Weight: ~240 g/mol

-

Boiling Point: High (~250°C estimated).

-

Solubility: Lipophilic; soluble in methylene chloride (DCM), ethyl acetate, and toluene.

Experimental Design Choices (The "Why")

-

Why GC-MS over GC-ECD? While an Electron Capture Detector (ECD) is highly sensitive to halogens, it lacks structural confirmation capabilities. In a drug matrix containing other halogenated solvents or byproducts, ECD yields high false positives. MS in SIM mode provides mass-specific detection, virtually eliminating matrix interference.

-

Why Liquid Injection over Headspace? Bis(2,3-dichloropropyl) ether has a relatively high boiling point and low vapor pressure compared to volatile solvents like chloroform. Headspace analysis would require excessive incubation temperatures that could degrade the API. Direct liquid injection (following extraction) ensures complete transfer of the analyte.

-

Why Toluene/Ethyl Acetate Extraction? Many protocols use Methylene Chloride (DCM) for ether extraction. However, in trace analysis of chlorinated impurities, using a chlorinated solvent (DCM) increases the background noise and solvent cut time, potentially masking early eluters. Toluene or Ethyl Acetate are chosen here for their clean MS background and high extraction efficiency for lipophilic ethers.

Part 3: Detailed Experimental Protocol

Reagents and Standards

-

Reference Standard: Bis(2,3-dichloropropyl) ether (>98% purity).

-

Internal Standard (IS): Bis(2-chloroethyl) ether-d8 (deuterated) OR 1,2,4-Trichlorobenzene (if deuterated analog is unavailable).

-

Solvent: Toluene (HPLC Grade) or Ethyl Acetate (Residue Analysis Grade).

-

Diluent: Match the extraction solvent.

Sample Preparation (Liquid-Liquid Extraction)

Objective: Isolate the impurity from the solid API matrix while minimizing ion suppression.

-

Weighing: Accurately weigh 100 mg of the API into a 10 mL centrifuge tube.

-

Dissolution/Dispersion: Add 2.0 mL of HPLC-grade water. Vortex for 1 minute to dissolve or disperse the API.

-

Extraction:

-

Add 2.0 mL of Extraction Solvent (Toluene containing 1.0 µg/mL Internal Standard).

-

Cap tightly and shake/vortex vigorously for 5 minutes .

-

Note: If the API is insoluble in water but soluble in Toluene, dissolve directly in Toluene. The water wash step is only necessary if the API is water-soluble and needs to be removed from the organic phase.

-

-

Phase Separation: Centrifuge at 4000 rpm for 5 minutes to separate the layers.

-

Collection: Transfer 1.0 mL of the upper organic layer (Toluene) into a GC vial with a glass insert.

-

Critical: Do not transfer any aqueous phase or precipitate.

-

GC-MS Instrumental Parameters

| Parameter | Setting | Rationale |

| System | Agilent 7890/5977 (or equivalent) | Standard single quadrupole MS is sufficient. |

| Inlet | Splitless Mode, 250°C | Maximizes sensitivity for trace analysis. |

| Liner | Deactivated single taper with wool | Wool traps non-volatile API residues; deactivation prevents analyte adsorption. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for MS separation. |

| Column | DB-624 or VF-624ms (30m x 0.25mm x 1.4µm) | "624" phase is ideal for halogenated volatiles/semi-volatiles. Thicker film (1.4µm) improves peak shape. |

| Oven Program | 60°C (hold 1 min) → 20°C/min → 260°C (hold 5 min) | Slow ramp not required; fast ramp elutes high boilers quickly. |

| Transfer Line | 280°C | Prevents condensation of the high-boiling ether. |

| Ion Source | 230°C (EI Source) | Standard EI temperature. |

| Acquisition | SIM Mode (See Table 3.4) | Drastically improves Signal-to-Noise (S/N) ratio. |

Mass Spectrometry Detection (SIM Mode)

The mass spectrum of Bis(2,3-dichloropropyl) ether is characterized by the fragmentation of the chloropropyl chain.

-

Quantifier Ion: m/z 111 (C

H -

Qualifier Ions: m/z 113 (Isotope of 111), m/z 75 (C

H -

Dwell Time: 100 ms per ion.

Note: Always run a full-scan (50-300 amu) of the concentrated standard first to confirm the retention time and major ions, as fragmentation can vary slightly by source geometry.

Part 4: Visualization of Workflows

Analytical Workflow Diagram

Caption: Step-by-step workflow from API sample preparation to final compliance reporting.

Solvent Selection Decision Tree

Caption: Decision matrix for selecting the optimal extraction strategy based on API solubility.

Part 5: Validation & Quality Control

To ensure this method meets ICH Q2(R1) standards, the following validation parameters must be established.

System Suitability Criteria

Before running samples, inject the Standard Solution (e.g., 5 ppm) six times.

-

RSD of Peak Area: ≤ 5.0%

-

Tailing Factor: 0.8 – 1.5

-

Signal-to-Noise (S/N): ≥ 10 for the LOQ level.

Linearity and Range

Prepare a calibration curve ranging from LOQ (approx. 0.1 ppm) to 150% of the Specification Limit .

-

Acceptance: Correlation Coefficient (

) ≥ 0.995.

Accuracy (Recovery)

Spike the API matrix at three levels: LOQ, 100% Limit, and 150% Limit.

-

Acceptance: Recovery between 80% and 120% .

-

Troubleshooting: If recovery is low, increase the extraction time or switch to a more polar solvent like Ethyl Acetate (ensure MS solvent delay is adjusted).

Sensitivity (LOD/LOQ)

-

Limit of Detection (LOD): Concentration yielding S/N ≈ 3:1.

-

Limit of Quantitation (LOQ): Concentration yielding S/N ≈ 10:1.

-

Target: For a 1.5 µ g/day limit in a 1g dose, the LOQ must be ≤ 0.5 ppm.

Part 6: References

-

ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Available at: [Link]

-

ICH Q2(R1) . Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. Available at: [Link]

-

US EPA Method 8260D . Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (Reference for general GC-MS parameters for halogenated ethers). Available at: [Link]

-

PubChem . Bis(2,3-dichloropropyl) ether Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Gas chromatography-mass spectrometry (GC/MS) of Bis(2,3-dichloropropyl) Ether

An Application Note for the Analysis of Bis(2,3-dichloropropyl) Ether by Gas Chromatography-Mass Spectrometry

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive methodology for the determination of Bis(2,3-dichloropropyl) Ether (DCPE) using Gas Chromatography-Mass Spectrometry (GC/MS). DCPE, a halogenated ether, finds application in various industrial processes, and its monitoring in environmental and biological matrices is of significant interest. This document outlines detailed protocols for sample preparation, instrument configuration, and data analysis, tailored for researchers, scientists, and professionals in drug development and environmental monitoring. The causality behind experimental choices is elucidated to ensure technical accuracy and robust, reproducible results.

Introduction to Bis(2,3-dichloropropyl) Ether (DCPE)

Bis(2,3-dichloropropyl) ether (CAS RN: 7774-68-7) is a chlorinated organic compound with the molecular formula C₆H₁₀Cl₄O.[1][2][3] Due to its chemical properties, it has been utilized in various industrial applications, including as a flame retardant and a chemical intermediate. The presence of chlorine atoms in its structure increases its persistence in the environment, raising concerns about its potential toxicity and bioaccumulation. Accurate and sensitive analytical methods are therefore essential for monitoring its levels in diverse and complex matrices.

The analysis of halogenated ethers like DCPE can present challenges, including the potential for co-eluting isomers and the need for low detection limits.[4][5][6] Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful technique for the separation, identification, and quantification of such compounds due to its high selectivity and sensitivity.

Analytical Workflow Overview

The analytical workflow for DCPE is a multi-step process that begins with sample collection and preparation, followed by instrumental analysis and data interpretation. Each step is critical for achieving accurate and reliable results.

Figure 1: A schematic of the overall workflow for the GC/MS analysis of DCPE.

Detailed Protocols

Sample Preparation: Liquid-Liquid Extraction for Aqueous Samples

This protocol is adapted from general principles for extracting semi-volatile organic compounds from water, similar to those outlined in EPA methodologies.[7]

Rationale: Liquid-liquid extraction (LLE) is a robust and widely used technique for isolating analytes from a liquid matrix into an immiscible organic solvent. The choice of solvent is critical for efficient extraction. Dichloromethane (DCM) or a similar solvent is often chosen for its ability to dissolve a wide range of organic compounds.

Step-by-Step Protocol:

-

Sample Collection: Collect a 1-liter water sample in a clean glass bottle.

-

pH Adjustment: Adjust the sample to a neutral pH using sodium hydroxide or sulfuric acid.

-

Surrogate Spiking: Spike the sample with a known amount of a surrogate standard (e.g., a deuterated analog of a similar compound) to monitor extraction efficiency.

-

Extraction:

-

Transfer the sample to a 2-liter separatory funnel.

-

Add 60 mL of dichloromethane (DCM).

-

Shake the funnel vigorously for 2 minutes, with periodic venting to release pressure.

-

Allow the layers to separate for a minimum of 10 minutes.

-

Drain the lower organic layer into a flask.

-

Repeat the extraction two more times with fresh 60 mL aliquots of DCM, combining the organic extracts.

-

-

Drying: Pass the combined extract through a drying column containing anhydrous sodium sulfate to remove any residual water.

-

Concentration:

-

Concentrate the extract to approximately 1 mL using a Kuderna-Danish (K-D) apparatus or a rotary evaporator.

-

Further concentrate the extract to the final volume of 1.0 mL under a gentle stream of nitrogen.

-

-

Internal Standard Addition: Add a known amount of an internal standard (e.g., 4,4'-Dibromobiphenyl) just before GC/MS analysis for accurate quantification.[8]

GC/MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrumentation and sample matrix.

Rationale:

-

Column: A non-polar or mid-polarity column like a DB-5ms is suitable for separating a wide range of semi-volatile organic compounds, including halogenated ethers.

-

Injector: Splitless injection is used to maximize the transfer of the analyte onto the column, which is essential for trace-level analysis.

-

Oven Program: A temperature ramp allows for the separation of compounds with different boiling points. The final temperature is held to ensure the elution of any less volatile compounds.

-

MS Mode: Full scan mode is useful for initial identification and confirmation of the analyte's mass spectrum. Selected Ion Monitoring (SIM) mode provides higher sensitivity and selectivity for quantification by monitoring only characteristic ions of the target analyte.

| Parameter | Setting | Rationale |

| Gas Chromatograph | ||

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | Provides good resolution for a wide range of semi-volatile compounds. |

| Injection Volume | 1 µL | A standard volume for capillary GC. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |

| Injection Mode | Splitless | Maximizes sensitivity for trace analysis. |

| Carrier Gas | Helium | An inert gas that provides good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min (constant flow) | A typical flow rate for this column dimension. |

| Oven Program | Initial temp: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | Separates analytes based on their boiling points. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | A robust and widely used ionization technique that produces reproducible mass spectra. |

| Ion Source Temp. | 230 °C | Optimizes ionization efficiency. |

| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte between the GC and MS. |

| MS Mode | Full Scan (m/z 50-500) or SIM | Full scan for identification, SIM for enhanced sensitivity in quantification. |

| Solvent Delay | 3 minutes | Prevents the solvent peak from overwhelming the detector.[9] |

Data Analysis and Quantification

Identification

The identification of DCPE is based on two key parameters:

-

Retention Time: The time it takes for the analyte to elute from the GC column should match that of a known standard analyzed under the same conditions.

-

Mass Spectrum: The fragmentation pattern of the analyte should match the reference mass spectrum of DCPE.

Quantification

Quantification is typically performed using an internal standard method. A calibration curve is generated by analyzing a series of standards of known concentrations.

Protocol for Calibration:

-

Prepare a series of at least five calibration standards containing known concentrations of DCPE.

-

Add a constant amount of the internal standard to each calibration standard.

-

Analyze the standards using the established GC/MS method.

-

For each standard, calculate the response factor (RF) relative to the internal standard.

-

Plot the ratio of the peak area of DCPE to the peak area of the internal standard against the concentration of DCPE.

-

Perform a linear regression to obtain the calibration curve. The correlation coefficient (r²) should be ≥ 0.99 for a good linear fit.[8]

Method Validation and Quality Control

To ensure the reliability of the results, the analytical method should be validated. Key validation parameters include:

| Parameter | Description | Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | r² ≥ 0.99 |

| Accuracy | The closeness of the measured value to the true value. | Typically 80-120% recovery in spiked samples.[8] |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be accurately and precisely quantified. | Signal-to-noise ratio of 10:1 |

Quality Control (QC) Samples:

-

Method Blank: An analyte-free matrix that is carried through the entire sample preparation and analysis process to check for contamination.

-

Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of the analyte to monitor the performance of the method.

-

Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample are spiked with a known concentration of the analyte to assess matrix effects on accuracy and precision.

Troubleshooting

| Problem | Possible Cause | Solution |

| No peak or low signal | - Injection issue- Low analyte concentration- MS detector not turned on | - Check syringe and injector- Concentrate the sample further- Verify MS settings |

| Poor peak shape (tailing or fronting) | - Active sites in the injector or column- Column contamination | - Deactivate the liner- Bake out the column or trim the front end |

| Shifting retention times | - Leak in the GC system- Inconsistent oven temperature | - Perform a leak check- Verify oven temperature calibration |

| High background noise | - Contaminated carrier gas- Column bleed | - Use high-purity gas with traps- Condition the column |

Conclusion

This application note provides a robust and reliable method for the analysis of Bis(2,3-dichloropropyl) Ether by GC/MS. The detailed protocols for sample preparation, instrument parameters, and data analysis, along with the rationale behind each step, are intended to enable researchers and scientists to achieve accurate and reproducible results. Adherence to good laboratory practices and a thorough quality control regimen are essential for ensuring the integrity of the data generated.

References

- U.S. Environmental Protection Agency. (n.d.). Method 611: Haloethers. Retrieved from a source describing EPA methods for haloether analysis.

-

U.S. Environmental Protection Agency. (n.d.). Method 8430: Analysis Of Bis(2-Chloroethyl) Ether And Hydrolysis Products By Direct Aqueous Injection Gas Chromatography/Fourier. Retrieved from [Link]

- Jobst, K. J., Reiner, E. J., & Ladak, A. (2010). The Analysis of Halogenated Flame Retardants by GC–HRMS in Environmental Samples. LCGC North America, 28(7), 548-556.

-

LibreTexts. (2022). 2.5E: GC Parameters. Retrieved from [Link]

-

BioSpectra. (2024). BIS-TRIS TESTING METHODS. Retrieved from [Link]

-